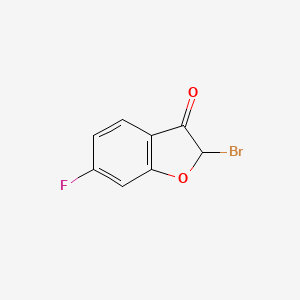

2-Bromo-6-fluorobenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-8-7(11)5-2-1-4(10)3-6(5)12-8/h1-3,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSNZATGKPQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 6 Fluorobenzofuran 3 2h One and Its Derivatives

Precursor Synthesis Strategies and Selective Halogenation Approaches

The successful synthesis of 2-Bromo-6-fluorobenzofuran-3(2H)-one is critically dependent on the availability of appropriately substituted aromatic precursors. This section details the strategies for preparing brominated and fluorinated aromatic intermediates and the methods for achieving regioselective halogenation.

Preparation of Brominated and Fluorinated Aromatic Intermediates

The primary precursors for the synthesis of this compound are typically halogenated phenols or their derivatives. A common starting material is 2-bromo-6-fluoroaniline (B133542), which can be synthesized from o-fluoroaniline. One synthetic route involves the protection of the amino group of o-fluoroaniline, followed by sulfonylation and amidation/esterification, bromination, and finally deprotection to yield 2-bromo-6-fluoroaniline. google.com

The conversion of 2-bromo-6-fluoroaniline to the crucial 2-bromo-6-fluorophenol (B1273061) intermediate can be achieved through a diazotization reaction, followed by hydrolysis. This process, a variation of the Sandmeyer reaction, involves treating the aniline (B41778) with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt, which is then decomposed in the presence of water to yield the corresponding phenol (B47542). wikipedia.orgorganic-chemistry.org

Alternative precursors include compounds like 2-bromo-6-fluorotoluene. This intermediate can be prepared through the selective halogenation of o-xylene, where bromine and fluorine are introduced under controlled electrophilic substitution conditions. google.com The methyl group can then be functionalized to an aldehyde, such as in 2-bromo-6-fluorobenzaldehyde, which can serve as a precursor for further synthetic transformations.

A patented method describes the synthesis of 2-bromo-4-fluoro-6-methylphenol (B2496722) from 2-methyl-4-fluoroaniline via diazotization followed by bromination. google.com Although this compound contains an additional methyl group, the methodology highlights a viable pathway for the synthesis of related brominated and fluorinated phenols.

| Precursor | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| 2-Bromo-6-fluoroaniline | o-Fluoroaniline | Protection, Sulfonylation, Bromination, Deprotection | google.com |

| 2-Bromo-6-fluorophenol | 2-Bromo-6-fluoroaniline | Diazotization, Hydrolysis (Sandmeyer-type reaction) | wikipedia.orgorganic-chemistry.org |

| 2-Bromo-6-fluorotoluene | o-Xylene | Selective Halogenation | google.com |

| 2-Bromo-4-fluoro-6-methylphenol | 2-Methyl-4-fluoroaniline | Diazotization, Bromination | google.com |

Regioselective Functionalization of Benzene (B151609) and Pyridine Derivatives for Halo-Substitution

Achieving the specific 2-bromo-6-fluoro substitution pattern on the aromatic ring requires careful control of regioselectivity during halogenation. The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of incoming electrophiles.

For the synthesis of 2-bromo-6-fluorophenol, the regioselective bromination of 2-fluorophenol (B130384) is a key step. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects can lead to a mixture of products. However, specific reagents and conditions can enhance the selectivity for the desired 2-bromo-6-fluorophenol. The use of N-bromosuccinimide (NBS) in a suitable solvent system is a common method for the regioselective bromination of phenols. nih.govorganic-chemistry.orgresearchgate.net The reaction conditions, such as temperature and the presence of catalysts or additives, can influence the ortho- to para-selectivity. For instance, the mono-ortho-bromination of para-substituted phenols using NBS has been achieved with high selectivity in ACS-grade methanol (B129727) in the presence of para-toluenesulfonic acid. nih.gov

Similarly, the regioselective electrophilic aromatic bromination of various aromatic compounds has been studied extensively, with reagents like tetraalkylammonium tribromides showing high para-selectivity for phenols. nih.gov Theoretical analysis and experimental verification have been employed to understand and predict the positional selectivity in electrophilic aromatic brominations. nih.govresearchgate.net

| Reaction | Substrate | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Regioselective Bromination | 2-Fluorophenol | N-Bromosuccinimide (NBS) | Control of ortho/para selectivity is crucial. Reaction conditions influence the outcome. | nih.govorganic-chemistry.orgresearchgate.net |

| Mono-ortho-bromination | p-Substituted Phenols | NBS in Methanol/p-TsOH | High selectivity for ortho-bromination. | nih.gov |

| Para-selective Bromination | Phenols | Tetraalkylammonium tribromides | High selectivity for the para position. | nih.gov |

Construction of the Benzofuran-3(2H)-one Core

Once the appropriately substituted aromatic precursor, such as 2-bromo-6-fluorophenol, is synthesized, the next critical phase is the construction of the benzofuran-3(2H)-one core. Metal-catalyzed annulation and C-H functionalization reactions are powerful tools for achieving this transformation.

Metal-Catalyzed Annulation and C-H Functionalization for Core Formation

Transition metal catalysis offers efficient and atom-economical routes to complex heterocyclic structures. Rhodium, cobalt, and copper catalysts have been particularly effective in the synthesis of benzofuran-3(2H)-one derivatives.

A notable strategy for the construction of the benzofuran-3(2H)-one scaffold involves the Rh(III)-catalyzed C-H activation and annulation of N-aryloxyacetamides with alkynes. dntb.gov.uaorganic-chemistry.org This methodology allows for the direct functionalization of the ortho C-H bond of the phenoxy group. In a relay catalysis system, a cobalt catalyst can also be involved. The N-phenoxyacetamide derivative of 2-bromo-6-fluorophenol would be the key substrate for this reaction. The reaction proceeds through the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination to furnish the benzofuranone ring. This approach is attractive due to its high efficiency and functional group tolerance. acs.orgresearchgate.net

The synthesis of the required N-(2-bromo-6-fluorophenoxy)acetamide precursor can be achieved by reacting 2-bromo-6-fluorophenol with a suitable acetamide (B32628) derivative, such as 2-bromoacetamide, in the presence of a base.

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of benzofuranones. These reactions typically involve the intramolecular cyclization of a suitable precursor. For the synthesis of this compound, a plausible precursor would be a derivative of 2-(2-bromo-6-fluorophenoxy)acetic acid.

The copper catalyst facilitates the intramolecular C-O bond formation. Various copper salts, such as CuI or CuCl, can be employed, often in the presence of a ligand and a base. rsc.org The reaction proceeds through an oxidative addition of the copper catalyst to the C-X bond (where X is a halogen) or through a C-H activation pathway, followed by reductive elimination to form the heterocyclic ring. Copper-catalyzed tandem reactions, involving C-N and C-O bond formation, have also been developed for the synthesis of related heterocyclic systems. nih.gov

| Methodology | Catalyst System | Key Precursor | Reaction Type | Reference |

|---|---|---|---|---|

| Rh/Co Relay Catalysis | Rh(III)/Co | N-(2-bromo-6-fluorophenoxy)acetamide | C-H Functionalization/Annulation | dntb.gov.uaorganic-chemistry.orgacs.orgresearchgate.net |

| Copper-Catalyzed Cyclization | Cu(I) or Cu(II) salts | 2-(2-bromo-6-fluorophenoxy)acetic acid derivative | Intramolecular Heterocyclization | rsc.orgnih.gov |

Palladium-Catalyzed Transformations (e.g., Intramolecular Heck Reaction, Carbonylation)

Palladium-catalyzed reactions are powerful tools for carbon-carbon bond formation and are instrumental in the synthesis and functionalization of heterocyclic compounds like benzofuranones. chim.it

The Intramolecular Heck Reaction provides a robust method for the construction of cyclic and polycyclic frameworks. libretexts.orgprinceton.edu This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. chim.it For the synthesis of derivatives of this compound, a suitable precursor would be an ortho-halo-substituted phenol bearing an appropriately positioned alkene. The intramolecular cyclization would then proceed via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclized product. libretexts.org The efficiency and regioselectivity of the intramolecular Heck reaction are often superior to its intermolecular counterpart due to favorable entropic factors. libretexts.orgprinceton.edu The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines like (R)-BINAP), and additives is crucial for achieving high yields and, in asymmetric variants, high enantioselectivity. chim.it

Palladium-Catalyzed Carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. mdpi.comnih.gov This methodology can be applied to aryl halides, such as a fluorinated 2-bromophenol (B46759) derivative, to synthesize carboxylic acid derivatives or amides, which can then be cyclized to form the benzofuranone ring. For instance, the carbonylation of a 1-bromo-2-fluorobenzene (B92463) derivative in the presence of a suitable nucleophile can lead to the formation of a six-membered heterocycle. nih.gov A cascade carbonylation process can also be envisioned, where an initial carbonylation is followed by an intramolecular reaction to construct the desired heterocyclic system. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and carbon monoxide pressure, are critical for controlling the selectivity and efficiency of the transformation. mdpi.com

Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single operation, avoiding the need for isolating intermediates. rsc.orgnih.govnih.gov

A notable application of cascade reactions in the synthesis of benzofuranone derivatives is the construction of spirocyclic systems. nih.gov An efficient method for creating spirocyclic tetrahydrothiophene (B86538) derivatives attached to a benzofuran-3(2H)-one scaffold involves a cascade reaction of 2-arylidenebenzofuran-3(2H)-ones (aurones) with a thiol. rsc.orgresearchgate.net This sequence typically proceeds through a thio-Michael addition of the thiol to the α,β-unsaturated ketone of the aurone (B1235358), followed by an intramolecular aldol (B89426) reaction. researchgate.net This strategy allows for the construction of a complex spirocyclic architecture containing both a benzofuranone and a tetrahydrothiophene ring system. researchgate.net The use of bifunctional organocatalysts, often derived from cinchona alkaloids, can induce high levels of diastereoselectivity and enantioselectivity in these cascade reactions. rsc.orgresearchgate.net

| Starting Materials | Reaction Type | Product | Catalyst | Key Features |

| 2-Arylidenebenzofuran-3(2H)-ones, 1,4-dithiane-2,5-diol (B140307) (in situ source of 2-thioacetaldehyde) | Thio-Michael-Aldol Cascade | Spirocyclic tetrahydrothiophene benzofuran-3(2H)-ones | Bifunctional cinchona alkaloid-derived catalyst | High diastereoselectivity and enantioselectivity |

Condensation Reactions for 2-Benzylidenebenzofuran-3(2H)-one Analogs

2-Benzylidenebenzofuran-3(2H)-ones, commonly known as aurones, are a significant subclass of flavonoids. univ.kiev.ua Their synthesis is often achieved through the condensation of benzofuran-3(2H)-ones with various aryl aldehydes. univ.kiev.uaresearchgate.net This reaction is typically catalyzed by an acid or a base. A variety of reagents and conditions have been employed to facilitate this condensation, including:

Hydrochloric acid in acetic acid univ.kiev.ua

Potassium hydroxide (B78521) or sodium hydroxide in methanol univ.kiev.ua

Ethylenediamine diacetate (EDDA) in acetonitrile, sometimes with ultrasound irradiation univ.kiev.uaresearchgate.net

Acetic anhydride (B1165640) univ.kiev.ua

KF-Al₂O₃ under microwave conditions univ.kiev.ua

The choice of catalyst and reaction conditions can influence the yield and purity of the resulting aurone derivatives. univ.kiev.uaresearchgate.net This method allows for the synthesis of a diverse library of aurones with different substitution patterns on both the benzofuranone core and the benzylidene moiety. nih.govrsc.org

| Benzofuran-3(2H)-one Reactant | Aldehyde Reactant | Catalyst/Reagent | Conditions | Product |

| Benzofuran-3(2H)-one | Benzaldehyde | Copper Acetate | Ethanol, Ultrasonic Irradiation | 2-Benzylidenebenzofuran-3(2H)-one |

| 6-Hydroxybenzofuran-3(2H)-one | Alkoxybenzaldehydes | Ethylenediamine diacetate (EDDA) | Acetonitrile, Room Temperature | 2-(Alkoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one researchgate.net |

| Benzofuran-3(2H)-one-7-carboxamide | Aryl aldehydes | NH₄OAc | Toluene | 2-Benzylidenebenzofuran-3(2H)-one-7-carboxamide analogs researchgate.net |

Electrochemical Oxidative Cyclization Methodologies for Benzo[b]furans

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, often avoiding the need for harsh oxidants or metal catalysts. frontiersin.orgresearchgate.net One such application is the oxidative intramolecular cyclization of 2-alkynylphenols to form the benzo[b]furan core. frontiersin.orgresearchgate.net In this method, an electric current is used to drive the reaction, which can be performed in an undivided cell under oxidant-free, base-free, and metal-free conditions at room temperature. frontiersin.orgresearchgate.net This approach demonstrates good functional group compatibility and can provide a wide variety of substituted benzo[b]furans in good to excellent yields. frontiersin.orgresearchgate.net While this method builds the core benzofuran (B130515) ring rather than starting from a pre-formed benzofuranone, it represents a key strategy for accessing the fundamental scaffold from which this compound could be derived through subsequent bromination and oxidation steps.

| Reactants | Reaction Type | Conditions | Product |

| 2-Alkynylphenol derivatives, Diorganyl diselenides | Electrochemical Oxidative Intramolecular Cyclization | Platinum electrodes, constant current, TBAClO₄, Acetonitrile, room temperature | Selenylbenzo[b]furan derivatives frontiersin.orgresearchgate.net |

Stereoselective and Enantioselective Synthesis of this compound Analogs

The development of synthetic methods that control the three-dimensional arrangement of atoms is of paramount importance, particularly for molecules with potential pharmaceutical applications.

The creation of chiral spirocyclic systems, where two rings are joined at a single atom, presents a significant synthetic challenge. Asymmetric organocatalysis has proven to be a highly effective strategy for the enantioselective synthesis of spirocyclic benzofuranone derivatives. nih.gov As mentioned in section 2.2.2.1, the thio-Michael-aldol cascade reaction between 2-arylidenebenzofuran-3(2H)-ones and thiols can be rendered highly enantioselective through the use of chiral bifunctional catalysts. researchgate.net For instance, squaramide-based catalysts derived from cinchona alkaloids have been successfully employed to produce spirocyclic tetrahydrothiophenes with high yields, diastereoselectivities, and enantioselectivities (up to 92% ee). nih.govresearchgate.net Similarly, chiral squaramide catalysis has been used in the asymmetric cyclization of azadienes and azlactones to synthesize benzofuran-fused N-heterocycles with excellent stereocontrol. acs.org These methods provide access to structurally complex and chirally pure molecules that are valuable for medicinal chemistry research. rochester.edu

Asymmetric Catalysis in Benzofuranone Derivative Formation

The generation of chiral benzofuranones, which possess stereocenters of significant interest for medicinal chemistry, has been a major focus of synthetic innovation. Both organocatalysis and transition metal catalysis have proven to be powerful platforms for achieving high levels of enantioselectivity in the formation of these scaffolds.

Organocatalytic approaches often utilize chiral amines, squaramides, or phosphines to activate substrates and control the stereochemical outcome of bond-forming reactions. For instance, the enantioselective Michael addition of 3-substituted benzofuran-2(3H)-ones to azadienes has been successfully catalyzed by bifunctional squaramide organocatalysts, yielding products with high enantioselectivity (up to 94% ee). researchgate.net Similarly, chiral phosphines have been employed to catalyze the asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, effectively constructing spiro-quaternary and tertiary stereocenters in a single step.

Transition metal catalysis offers a complementary and highly effective suite of methods for asymmetric benzofuranone synthesis. A notable example is the palladium(II)-catalyzed enantioselective C-H activation and intramolecular C-O bond formation. Using chiral amino acid ligands, this method transforms diphenylacetic acid substrates into chiral benzofuranones with excellent enantioselectivity (up to 96% ee) through a proposed Pd(II)/Pd(IV) redox cycle. organic-chemistry.org Copper complexes with chiral ligands have also been shown to promote the highly enantioselective conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones, affording Michael adducts with quaternary stereocenters in up to 99% ee. rsc.org Furthermore, dual-metal relay catalysis, combining rhodium and palladium, has enabled the one-pot synthesis of gem-diaryl benzofuran-3(2H)-ones with up to 99% ee. organic-chemistry.org

These catalytic systems provide robust and versatile tools for accessing a wide array of chiral benzofuranone derivatives, as detailed in the following table.

| Catalytic System | Reaction Type | Substrates | Key Features | Max. Enantioselectivity |

| Bifunctional Squaramide | Michael Addition | 3-Methylbenzofuran-2(3H)-ones and azadienes | Organocatalytic, formation of adjacent stereocenters | 94% ee researchgate.net |

| Pd(II) / Chiral Amino Acid | C-H Activation / Cyclization | Diphenylacetic acids | First example via Pd(II)/Pd(IV) catalysis | 96% ee organic-chemistry.org |

| Chiral Copper Complexes | Conjugate Addition | 2-Substituted benzofuran-3(2H)-ones and enones | Creates quaternary stereocenters | 99% ee rsc.org |

| Rhodium / Palladium Relay | 1,2-Addition / C-O Coupling | α-Diketones and arylboronic acids | One-pot dual-metal cascade | 99% ee organic-chemistry.org |

Synthetic Efficiency and Functional Group Compatibility in Halogenated Benzofuranone Synthesis

The synthesis of halogenated benzofuranones like this compound presents unique challenges related to synthetic efficiency and the chemical tolerance of various functional groups. The presence of halogen atoms can influence the electronic properties of substrates and intermediates, affecting reaction rates, catalyst stability, and the viability of certain synthetic routes.

Synthetic efficiency is often dictated by factors such as reaction yield, step economy (number of synthetic steps), and operational simplicity. Transition metal-catalyzed reactions are central to the efficient construction of the benzofuran core. elsevier.com Palladium- and copper-catalyzed intramolecular cyclizations of appropriately substituted phenols are common strategies. nih.gov For instance, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful method for building the benzofuran scaffold. acs.org The efficiency of such processes depends on the catalyst's ability to tolerate the halogen substituents on the aromatic ring. While many modern catalysts exhibit broad functional group tolerance, the synthesis of polyhalogenated compounds can sometimes require specific catalyst and ligand optimization to avoid side reactions or catalyst deactivation.

A one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, compounds structurally related to the target molecule, highlights an efficient approach. researchgate.net This method demonstrates the feasibility of incorporating a bromine atom at the 2-position while maintaining other substituents on the benzene ring, showcasing good functional group compatibility. researchgate.net Transition-metal-free approaches, such as base-catalyzed cyclizations or reactions mediated by reagents like SelectFluor®, also provide pathways to halogenated benzofuranones, often under mild conditions. researchgate.net

Functional group compatibility is a critical consideration in any multi-step synthesis. The synthesis of this compound requires methodologies that are tolerant of both C-F and C-Br bonds. The C-F bond is generally robust, but the C-Br bond can be susceptible to cleavage under certain conditions, such as in some organometallic or reductive reactions. Therefore, synthetic routes must be designed to introduce the bromine atom at a suitable stage or use reaction conditions that are compatible with its presence. For example, electrophilic bromination can be a viable strategy, provided it is selective and does not interfere with other functional groups present in the molecule.

The table below summarizes key considerations for the synthesis of halogenated benzofuranones, drawing from general principles and related examples.

| Synthetic Aspect | Key Considerations for Halogenated Benzofuranones | Relevant Methodologies |

| Synthetic Efficiency | - Maximize yield and step-economy. | - One-pot tandem reactions (e.g., coupling/cyclization). acs.orgresearchgate.net |

| - Employ robust catalysts tolerant to halogens. | - Transition metal catalysis (Pd, Cu, Rh). nih.govnih.gov | |

| - Utilize mild reaction conditions to preserve sensitive groups. | - Organocatalysis, base-catalyzed cyclizations. researchgate.netnih.gov | |

| Functional Group | - Tolerance of both C-F and C-Br bonds. | - Electrophilic cyclization. elsevierpure.com |

| Compatibility | - Avoidance of conditions that cleave C-Br bonds (e.g., harsh reduction). | - Modern cross-coupling reactions with high functional group tolerance. researchgate.net |

| - Chemoselectivity in reactions involving multiple halogen sites. | - Metal-free synthesis (e.g., using SelectFluor®). researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Fluorobenzofuran 3 2h One and Its Analogs

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 2-Bromo-6-fluorobenzofuran-3(2H)-one (C₈H₄BrFO₂), HRMS would be used to confirm its molecular formula.

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

A predicted HRMS data table for this compound is presented below.

| Ion | Calculated m/z | Elemental Composition |

| [M]⁺ (with ⁷⁹Br) | 229.9406 | C₈H₄⁷⁹BrFO₂ |

| [M+2]⁺ (with ⁸¹Br) | 231.9385 | C₈H₄⁸¹BrFO₂ |

The observation of this isotopic pattern with the calculated high-resolution masses would provide strong evidence for the presence of one bromine atom and would confirm the elemental composition of this compound.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion (M+•) will appear as two peaks of almost equal intensity, separated by two mass units (m/z). youtube.comdocbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a bromine radical (•Br), followed by the elimination of a carbon monoxide (CO) molecule, which is characteristic of cyclic ketones. Key fragmentation patterns for related benzofuranone structures have been documented. nist.gov

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C8H4BrFO2]+• | 229/231 | Molecular ion (M+•) peak cluster |

| [C8H4FO2]+ | 151 | Loss of •Br from the molecular ion |

| [C7H4FO]+ | 123 | Subsequent loss of CO from [M-Br]+ |

| [C6H4F]+ | 95 | Loss of CO from [M-Br-CO]+ |

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically results in minimal fragmentation, with the primary ion observed being the protonated molecule [M+H]+. For this compound, ESI-MS analysis would be expected to show a prominent ion cluster at m/z 231/233. This technique is valuable for confirming the molecular weight of the compound. The distinct isotopic pattern of bromine also aids in identifying metabolites in complex biological matrices when using techniques like HPLC-ESI-MS. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to display several characteristic absorption bands corresponding to its distinct structural features.

The most prominent absorption would be the carbonyl (C=O) stretching vibration of the five-membered lactone (cyclic ester) ring, which is expected to appear at a high wavenumber, typically in the range of 1820-1780 cm-1. oregonstate.eduresearchgate.net The aromatic ring will give rise to C=C stretching vibrations in the 1600-1450 cm-1 region. The C-O stretching vibration of the furanone ether linkage is also a key feature. mdpi.com Furthermore, the presence of halogen substituents will be indicated by C-F and C-Br stretching vibrations at lower wavenumbers. Spectroscopic data for related fluorinated and brominated benzofuran (B130515) derivatives support these assignments. nih.govnih.govnih.gov

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm-1) |

| Aromatic C-H | Stretch | 3100-3000 |

| Carbonyl (Lactone) | C=O Stretch | 1820-1780 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ether (Furanone) | C-O Stretch | 1250-1150 |

| Fluoro Aromatic | C-F Stretch | 1270-1100 |

| Bromo Aromatic | C-Br Stretch | 680-515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuranone scaffold contains chromophores, namely the benzene (B151609) ring fused with the furanone system, which are expected to exhibit characteristic absorption bands.

The spectrum of this compound would likely show absorptions corresponding to π → π* transitions associated with the aromatic system. Studies on benzofuran derivatives have shown that these compounds typically exhibit two main absorption bands. researchgate.net For instance, 2,3-benzofuran shows absorption bands around 284-290 nm. researchgate.net The presence of the carbonyl group introduces the possibility of a weaker n → π* transition at a longer wavelength. The polarity of the solvent can influence the position of these absorption maxima (λmax), with polar solvents often causing a shift in the bands. researchgate.net The introduction of fluorine atoms can also subtly affect the photophysical properties and absorption spectra. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Benzene Ring / Furanone System | ~280-300 |

| n → π | Carbonyl Group | >300 (weak) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like this compound, single-crystal X-ray diffraction would unambiguously confirm the connectivity of the atoms and the planarity of the benzofuranone ring system.

While the specific crystal structure of the title compound is not publicly available, studies on related benzofuranone and brominated naphthofuran derivatives demonstrate the power of this technique. researchgate.netresearchgate.netresearchgate.net Such analyses reveal detailed information about intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netresearchgate.net Fragment-based lead discovery often relies on high-throughput X-ray crystallography to understand how small molecules bind to protein targets. nih.gov

Chromatographic Techniques for Separation and Purity Analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. asianinstituteofresearch.orgnih.gov In the synthesis of this compound, TLC would be routinely employed to track the consumption of starting materials and the formation of the product. oregonstate.edumdpi.com

A typical procedure involves spotting the reaction mixture on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate). asianinstituteofresearch.orgrsc.org The separated spots are visualized under UV light (254 nm), as the aromatic benzofuranone ring is UV-active. mdpi.com The progress of the reaction is determined by the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf) from the starting materials. The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm if the reactant has been fully consumed, especially when the Rf values are similar. rochester.edu

Gas Chromatography (GC) for Purity and Conversion

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis by quantifying the conversion of starting materials to the final product. The method's effectiveness relies on the volatility and thermal stability of the analyte and related impurities. Given the structure of the target compound, a high-temperature capillary GC method is appropriate.

Research Findings:

In a typical synthetic procedure, such as the bromination of 6-fluorobenzofuran-3(2H)-one, GC analysis can be employed to monitor the disappearance of the starting material and the appearance of the desired product, this compound. This technique also allows for the detection of potential side-products or residual solvents. For halogenated and oxygenated compounds like benzofuranone derivatives, a capillary column with a mid-polarity stationary phase, such as a phenyl-methylpolysiloxane (e.g., DB-17 or equivalent), provides excellent separation. epa.govnih.gov

The analysis is typically performed using a temperature-programmed oven to ensure the efficient elution of compounds with different boiling points. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity for organic compounds and a wide linear range. For unambiguous identification of the product and any impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it provides mass spectra that can be used for structural confirmation. nih.govresearchgate.net

The conversion percentage can be calculated by comparing the peak area of the starting material to the total area of all reactant and product peaks. Similarly, the purity of an isolated sample is determined by dividing the peak area of the main product by the total area of all peaks in the chromatogram (assuming similar response factors).

Below is a representative data table summarizing the typical GC conditions and expected retention times for monitoring the synthesis of this compound.

Table 1: Representative GC Parameters and Results for Purity and Conversion Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with FID/MS Detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-17 or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C (FID) or MS Transfer Line at 280°C |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 250°C, Final Hold: 5 min |

| Injection Volume | 1 µL (split ratio 50:1) |

| Compound | Typical Retention Time (min) |

| 6-fluorobenzofuran-3(2H)-one (Starting Material) | 8.5 |

| This compound (Product) | 10.2 |

| Dibrominated byproduct (Potential Impurity) | 11.8 |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules such as this compound, which possesses a stereocenter at the C2 position, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark method for determining enantiomeric excess (ee). heraldopenaccess.us This technique separates the two enantiomers, allowing for their individual quantification.

Research Findings:

The separation of enantiomers of cyclic ketones and benzofuranone derivatives has been successfully achieved using polysaccharide-based chiral stationary phases. nih.govrsc.org Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, OJ, or Chiralpak® IC, AD) are particularly effective. These separations are typically performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier, most commonly isopropanol (B130326) or ethanol. rsc.org

The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline resolution between the two enantiomer peaks. The ratio of hexane to alcohol in the mobile phase is adjusted to optimize the retention times and the separation factor (α). Detection is usually accomplished with a UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. Research on closely related 2-substituted benzofuran-3(2H)-ones has demonstrated excellent separation using a Chiralpak IC column with a hexane/isopropanol mobile phase. rsc.org

The following data table outlines a typical set of HPLC conditions and hypothetical results for the chiral separation of this compound enantiomers.

Table 2: Representative HPLC Parameters and Results for Enantiomeric Excess Determination

| Parameter | Value |

| Instrument | HPLC system with UV Detector |

| Column | Chiralpak® IC (4.6 x 250 mm, 5 µm) or equivalent polysaccharide CSP |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Enantiomer | Typical Retention Time (min) |

| (R)-2-Bromo-6-fluorobenzofuran-3(2H)-one | 12.1 |

| (S)-2-Bromo-6-fluorobenzofuran-3(2H)-one | 14.5 |

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Fluorobenzofuran 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Molecular Orbital Analysis (e.g., HOMO/LUMO Levels and Energy Gaps)

A fundamental aspect of electronic structure analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most readily donated, indicating regions of nucleophilicity. Conversely, the LUMO is the lowest energy orbital capable of accepting an electron, highlighting electrophilic regions. ossila.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 1: Hypothetical Frontier Orbital Energies for 2-Bromo-6-fluorobenzofuran-3(2H)-one This table presents illustrative data based on typical values for similar halogenated aromatic compounds, as specific calculated values for the title compound are not available.

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Represents the electron-donating ability. The negative value indicates the energy required to remove an electron. |

| LUMO Energy | -1.5 to -2.5 | Represents the electron-accepting ability. A less negative value indicates a greater affinity for electrons. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

Investigation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely pathway a reaction will follow. youtube.com

For this compound, DFT calculations could be used to model various transformations, such as nucleophilic substitution at the bromine-bearing carbon, reactions at the carbonyl group, or electrophilic aromatic substitution on the benzene (B151609) ring. For instance, in a proposed reaction, computational analysis would identify the transition state—the highest energy point along the reaction coordinate—and the activation energy (the energy difference between the reactants and the transition state). researchgate.netnewcastle.edu.au This information is crucial for predicting reaction rates and understanding selectivity. Studies on related benzofuran (B130515) systems have successfully used DFT to elucidate reaction pathways, including cycloadditions and functional group transformations. researchgate.netpku.edu.cn

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.com For a molecule like this compound, the core benzofuranone ring system is largely planar and rigid. However, computational analysis can reveal minor deviations from planarity, such as puckering in the five-membered ring, and determine the most stable, lowest-energy conformation. researchgate.netnobelprize.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). nih.gov For this compound, MD simulations could predict its behavior in solution, identify stable conformations, and analyze the dynamics of its interactions with other molecules, which is essential for understanding its behavior in a biological or chemical system.

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies use computational models to correlate a molecule's chemical structure with its biological activity or physical properties. wjbphs.comnih.gov These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property. nih.govmdpi.com

For this compound, QSAR/QSPR models could be developed to predict how modifications to its structure—such as changing the position or type of halogen substituent—would affect a specific property, like its reactivity in a particular chemical reaction or its potential as a pharmaceutical agent. mdpi.com By computationally screening virtual derivatives, these models can guide the synthesis of new compounds with enhanced or optimized properties, saving significant time and resources in experimental work.

Analysis of Intermolecular Interactions, Crystal Packing, and Supramolecular Structures

The way molecules arrange themselves in the solid state is dictated by a complex interplay of intermolecular interactions. Computational analysis is key to understanding these forces and predicting the resulting crystal packing and supramolecular architecture. scribd.com

For this compound, several types of interactions are expected to be significant:

Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, can act as a halogen bond donor, interacting with nucleophilic sites like the carbonyl oxygen of a neighboring molecule. nih.govoup.com The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl). acs.org

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving carbon-bound hydrogens and the electronegative oxygen and fluorine atoms are expected to play a crucial role in stabilizing the crystal lattice.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) will lead to significant dipole-dipole interactions.

Computational tools like molecular electrostatic potential (MEP) surface analysis can visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting how molecules will align to maximize attractive electrostatic interactions. mdpi.com These calculations help rationalize observed crystal structures or predict likely packing motifs, such as the common herringbone pattern seen in some aromatic compounds. nih.govacs.org

In Silico Prediction of Chemical Transformations and Synthetic Accessibility

In silico (computational) methods are increasingly used to predict the outcomes of chemical reactions and to assess the feasibility of synthetic routes. nih.gov By leveraging databases of known reactions and employing quantum mechanical calculations, software can suggest potential synthetic pathways for a target molecule like this compound. researchgate.netmdpi.com

These tools can analyze the molecule's structure to identify reactive sites and suggest suitable reagents and reaction conditions for various transformations. For example, retrosynthesis software could propose breaking the molecule down into simpler, commercially available precursors. mdpi.com Furthermore, computational models can predict potential side reactions and estimate reaction yields, helping chemists design more efficient and robust synthetic strategies. This predictive power accelerates the process of chemical synthesis by allowing for the virtual evaluation of numerous pathways before any experimental work is undertaken.

Biological Relevance and Pharmacological Potential of the Benzofuran 3 2h One Scaffold and Halogenated Derivatives

General Overview of Benzofuran-3(2H)-one Derivatives as Bioactive Scaffolds

Benzofuran-3(2H)-ones, also known as aurones, and their related benzofuran (B130515) derivatives are recognized for their extensive therapeutic potential. nih.gov Research has demonstrated that compounds built on this scaffold possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitumor, and anti-HIV properties. nih.gov The inherent bioactivity of this heterocyclic system has made it a focal point for drug discovery and development. rsc.org Synthetic derivatives are continuously being explored, with modifications to the core structure yielding compounds with enhanced potency and selectivity for various biological targets. rsc.orgnih.gov These derivatives are investigated for their potential to treat a range of conditions, from infections and inflammatory diseases to neurodegenerative disorders and cancer. mdpi.comnih.gov

Exploration of Biological Activities for Halogenated Benzofuranone Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into the benzofuranone scaffold has been shown to significantly enhance biological activity in many cases. nih.govnih.gov Halogenation can alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. This modification has consistently resulted in a notable increase in the anticancer activities of benzofuran derivatives. nih.govresearchgate.net A primary reason for this enhanced potency is the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Halogenated benzofuran derivatives have emerged as a significant class of compounds with cytotoxic activity against various cancer cell lines. nih.gov The presence of bromine or fluorine on the benzofuran ring system often correlates with increased anticancer effects. nih.govnih.gov For instance, research has shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. mdpi.com

Studies have demonstrated that fluorinated and brominated benzofuran derivatives can be potent inhibitors of cancer cell proliferation. nih.gov In one study, two compounds featuring both difluorine and bromine groups inhibited the proliferation of human colorectal adenocarcinoma cells (HCT116) by approximately 70%. nih.gov The mechanism of action for these compounds involved the inhibition of the antiapoptotic protein Bcl-2 and DNA fragmentation. nih.gov Similarly, a benzofuran derivative with a bromine atom attached to a methyl group at the 3-position showed remarkable cytotoxic activity against K562 (chronic leukemia) and HL60 (acute leukemia) cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.gov This highlights the potential for developing selective anticancer agents from this chemical class. nih.gov

| Compound Class | Cancer Cell Line | Activity | Reference |

| Benzofuran with Bromine at C3-methyl | K562 (Chronic Leukemia) | IC₅₀ = 5 µM | nih.gov |

| Benzofuran with Bromine at C3-methyl | HL60 (Acute Leukemia) | IC₅₀ = 0.1 µM | nih.gov |

| 5-Chlorobenzofuran-2-carboxamide | A-549, MCF-7, Panc-1, HT-29 | GI₅₀ = 1.8, 0.7, 1.3, 1.6 µM | nih.gov |

| Difluorine and Bromine substituted Benzofuran | HCT116 (Colorectal) | ~70% inhibition of proliferation | nih.gov |

| Brominated Benzofuran Derivative | A549 (Lung) & HepG2 (Liver) | Significant cytotoxic potential | researchgate.net |

The benzofuran scaffold is associated with significant antioxidant and anti-inflammatory effects. nih.gov Derivatives have been shown to act as radical scavengers and modulate inflammatory pathways. nih.govresearchgate.net The introduction of halogens can further enhance these properties. A study on fluorinated benzofuran and dihydrobenzofuran derivatives found them to be efficient anti-inflammatory agents. nih.gov

Benzofuran-3(2H)-one derivatives have been identified as potent inhibitors of several important enzyme classes, including protein kinases and alkaline phosphatases. nih.govnih.gov Kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in cancer therapy. nih.gov A series of benzofuran-3-one indole (B1671886) derivatives were identified as having single-digit nanomolar inhibitory activity against PI3K-alpha and tunable selectivity against mTOR, two central kinases in cell growth pathways. nih.gov Other benzofuran-based molecules have been developed as inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK-3β), further highlighting their potential in oncology. taylorandfrancis.comsemanticscholar.org

Additionally, 2-benzylidenebenzofuran-3(2H)-ones have been reported as a novel class of alkaline phosphatase (AP) inhibitors. nih.govresearchgate.net Several compounds in this class exhibited excellent inhibitory activity against AP, with some being significantly more potent than the standard inhibitor KH₂PO₄. nih.gov One particularly active compound, featuring chloro and hydroxyl substitutions, was identified as a potential lead structure for designing more potent AP inhibitors, with an IC₅₀ value of 1.055 µM. nih.govresearchgate.net

| Enzyme Target | Inhibitor Scaffold | Potency (IC₅₀) | Reference |

| PI3K-alpha / mTOR | Benzofuran-3-one indole | Single-digit nM | nih.gov |

| Alkaline Phosphatase (AP) | 2-Benzylidenebenzofuran-3(2H)-one | 1.055 µM (most potent derivative) | nih.govresearchgate.net |

| CDK2 | 3-(Piperazinylmethyl)benzofuran | 52.75 nM | taylorandfrancis.com |

| Pim-1/2 Kinases | Dibenzofuran derivative | Potent inhibition | mdpi.com |

| p38α MAP Kinase | Bromo-substituted benzofuran | Cytotoxic activity | nih.gov |

The benzofuran scaffold has proven to be a valuable template for the development of antiviral agents. rsc.orgscilit.com A significant area of research has been the discovery of benzofuran-based inhibitors of the Hepatitis C Virus (HCV). nih.gov High-throughput screening identified a class of benzofuran compounds that potently inhibit HCV replication. nih.gov Subsequent optimization of this scaffold led to derivatives with an EC₅₀ of less than 100 nM and low cytotoxicity. nih.gov These compounds often target the NS5B polymerase, an essential enzyme for viral replication. nih.gov

More recently, benzofuran derivatives have been identified as novel agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds induce the production of type I interferons, which are critical components of the innate immune response to viral infections. This mechanism gives them broad-spectrum antiviral activity, with studies showing they can inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzofuranone derivatives. Research has consistently shown that the type and position of substituents on the benzofuran core are critical determinants of biological activity. nih.govnih.gov

For halogenated derivatives, the position of the halogen atom significantly influences cytotoxic effects. nih.gov The addition of halogens is thought to enhance binding affinity through favorable hydrophobic and electronic effects, as well as the formation of halogen bonds. nih.govdrugdesign.org In the case of 2-benzylidenebenzofuran-3(2H)-one inhibitors of alkaline phosphatase, the presence of a halogen atom like chlorine can boost the molecule's electron density and hydrophobicity, leading to stronger interactions within the enzyme's active site. nih.govresearchgate.net

In the development of HCV inhibitors, SAR studies revealed that inhibitory activity is highly sensitive to substitutions at the C2, C3, and C5 positions of the benzofuran scaffold, indicating a need for precise structural architecture for potent target engagement. nih.gov For example, an aryl or heteroaryl group at the C5-position was found to be important for inhibitory activity. nih.gov These studies underscore the importance of systematic structural modification to rationally design benzofuranone derivatives with desired pharmacological profiles. nih.govrsc.org The biological effects of these derivatives are often enhanced by the specific combination of fluorine, bromine, hydroxyl, and/or carboxyl groups on the scaffold. nih.gov

Influence of Bromine and Fluorine Substituents on Biological Potency and Selectivity

The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran-3(2H)-one scaffold can have a profound impact on the compound's biological potency and selectivity. While specific studies on 2-Bromo-6-fluorobenzofuran-3(2H)-one are not extensively available, the effects of such substitutions can be inferred from related structures. Generally, the presence of halogens can alter the electronic and lipophilic properties of a molecule, which in turn can influence its binding affinity to biological targets and its ability to cross cell membranes.

For instance, in a series of (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, substitutions at the 6'-position (equivalent to the 6-position of the benzofuranone ring) with different functional groups, including halogens, were found to significantly affect their activity as monoamine oxidase (MAO) inhibitors. nih.gov While this study did not specifically use a fluorine at the 6-position, it highlights the sensitivity of this position to substitution in determining biological activity. In other related heterocyclic compounds, the presence of a bromine atom has been shown to contribute to antimicrobial and anticancer activities. researchgate.net Fluorine substitution is also a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The combination of both a bromine at the 2-position and a fluorine at the 6-position of the benzofuran-3(2H)-one scaffold is anticipated to create a unique electronic and steric profile that could lead to novel biological activities. The electron-withdrawing nature of the fluorine at the 6-position could influence the reactivity of the entire ring system, while the bromine at the 2-position could be crucial for specific interactions with a biological target.

Impact of Benzofuranone Ring Substitutions on Pharmacological Profiles

Substitutions on the benzofuranone ring are critical in defining the pharmacological profile of the resulting derivatives. The position, number, and nature of the substituents can dictate the compound's mechanism of action, potency, and selectivity. For example, studies on 2-benzylidenebenzofuran-3(2H)-ones have shown that various substitutions on both the benzofuran and the benzylidene moieties lead to a range of activities, including inhibition of alkaline phosphatase. nih.gov

In the context of anticancer activity, different substitution patterns on the benzofuran ring have been shown to influence the cytotoxic effects of these compounds. For example, the conjugation of the benzofuran scaffold with other heterocyclic rings, such as isatin, has yielded compounds with potent antiproliferative activity against colon cancer cell lines. nih.gov The specific placement of substituents can also affect the selectivity of the compound for different biological targets. As an illustration, 6'-sulfonyloxy derivatives of (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides displayed high affinity and selectivity for MAO-A, whereas the corresponding 6'-benzyloxy derivatives showed potent MAO-B inhibition, demonstrating a clear structure-activity and -selectivity relationship. nih.gov

The table below summarizes the biological activities of some substituted benzofuran-3(2H)-one derivatives, highlighting the influence of different substitution patterns.

| Compound Class | Substitutions | Biological Activity | Reference |

| (E)-2-(Benzofuran-3(2H)-ylidene)-N-alkylacetamides | 6'-Sulfonyloxy | Potent and selective MAO-A inhibitors | nih.gov |

| (E)-2-(Benzofuran-3(2H)-ylidene)-N-alkylacetamides | 6'-Benzyloxy | Potent and selective MAO-B inhibitors | nih.gov |

| 2-Benzylidenebenzofuran-3(2H)-ones | Various substitutions | Alkaline phosphatase inhibitors | nih.gov |

| Benzofuran-isatin conjugates | Various substitutions | Antiproliferative activity in colon cancer | nih.gov |

Mechanistic Investigations of Biological Action

Modulation of Molecular Targets and Signaling Pathways (e.g., Induction of Apoptosis)

Benzofuran derivatives have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells. nih.gov Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can induce apoptosis in cancer cells are therefore of significant therapeutic interest.

Studies on benzofuran-isatin conjugates have demonstrated their ability to induce apoptosis in colon cancer cell lines. nih.gov The mechanism of apoptosis induction by these compounds was found to involve the modulation of key proteins in the apoptotic pathway. Specifically, treatment with these conjugates led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP (Poly ADP-ribose polymerase). The cleavage of PARP is a classic indicator of apoptosis.

While the precise molecular targets of this compound have not been elucidated, it is plausible that it could also modulate similar signaling pathways. The general ability of the benzofuran scaffold to serve as a platform for molecules that induce apoptosis suggests that this could be a potential mechanism of action for its halogenated derivatives as well. Further research would be needed to identify the specific proteins and pathways affected by this particular compound.

In Vitro Pharmacokinetic and Metabolic Stability Studies of Related Compounds

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its development. In vitro studies are essential for the early assessment of these properties. While specific in vitro pharmacokinetic data for this compound is not available, insights can be gained from studies on related compounds and general principles of drug metabolism.

The metabolic stability of a compound, or its susceptibility to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. Halogenation is a known strategy to influence metabolic stability. For instance, the introduction of a fluorine atom can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability.

A recent study on a novel acylsulfonamide-benzofuran derivative, BAY-184, provides some relevant insights. nih.gov The in vitro metabolic stability of BAY-184 was assessed in liver microsomes and hepatocytes from different species, including humans. The compound showed moderate metabolic stability in human liver microsomes and low stability in human hepatocytes. The primary metabolic pathway identified was N-demethylation. nih.gov Such studies are crucial for predicting the in vivo behavior of new chemical entities. The permeability of BAY-184 was found to be high in Caco-2 cell monolayers, suggesting good potential for oral absorption. nih.gov

For a compound like this compound, in vitro ADME studies would be necessary to evaluate its potential as a drug candidate. These studies would typically include assessments of its solubility, permeability, metabolic stability in liver microsomes and hepatocytes, and its potential to inhibit or induce drug-metabolizing enzymes.

The table below outlines key in vitro ADME parameters and their significance in drug discovery.

| ADME Parameter | In Vitro Assay | Significance |

| Solubility | Thermodynamic/Kinetic Solubility Assays | Affects oral absorption and formulation |

| Permeability | Caco-2 or PAMPA Assays | Predicts intestinal absorption |

| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assays | Determines in vivo half-life and clearance |

| Enzyme Inhibition | Cytochrome P450 Inhibition Assays | Assesses potential for drug-drug interactions |

Future Directions and Emerging Research Avenues for 2 Bromo 6 Fluorobenzofuran 3 2h One

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 2-Bromo-6-fluorobenzofuran-3(2H)-one will likely focus on improving efficiency, sustainability, and scalability beyond traditional methods. Current synthetic strategies for complex benzofurans often face challenges in regioselectivity and require harsh conditions. numberanalytics.com Research should be directed towards developing novel pathways that are both high-yielding and environmentally benign.

Key areas for exploration include:

Transition Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed reactions could enable the direct and regioselective construction of the benzofuranone core from readily available precursors. numberanalytics.com For instance, a potential route could involve the intramolecular cyclization of a properly substituted o-alkynylphenol derivative.

Photochemical Reactions: Light-mediated reactions offer a green alternative to traditional thermal methods, potentially allowing for unique bond formations and functionalizations under mild conditions to construct the benzofuran (B130515) ring system. numberanalytics.com

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing. Developing a flow-based synthesis for this compound would allow for precise control over reaction parameters, minimize hazardous waste, and facilitate large-scale production for further studies.

Table 1: Potential Synthetic Strategies for Future Investigation

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition Metal Catalysis | High efficiency, regioselectivity, and broad substrate scope. numberanalytics.com | Development of novel catalyst systems (e.g., Palladium, Copper) for intramolecular cyclization. |

| C-H Activation Reactions | Atom economy, reduced pre-functionalization steps. numberanalytics.com | Direct functionalization of a benzofuran precursor to introduce the bromo and fluoro groups. |

| Multicomponent Reactions | Step economy, rapid assembly of molecular complexity in a single step. numberanalytics.com | Designing a one-pot reaction involving precursors that assemble directly into the target molecule. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, and reproducibility. | Translation of an optimized batch synthesis to a continuous flow process. |

Exploration of Novel Derivatization Strategies and Combinatorial Libraries

The bromine atom at the 2-position of this compound is a versatile synthetic handle for derivatization. Future research will undoubtedly focus on leveraging this reactivity to generate libraries of novel compounds for screening.

Cross-Coupling Reactions: The bromo group is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups), enabling systematic Structure-Activity Relationship (SAR) studies. nih.gov

Combinatorial Chemistry: By combining various cross-coupling partners with the 2-bromo scaffold, large combinatorial libraries can be synthesized. This high-throughput approach can rapidly identify derivatives with enhanced biological activity or desirable material properties.

Modification of the Carbonyl Group: The ketone at the 3-position offers another site for derivatization, such as through condensation reactions to form novel aurone (B1235358) derivatives or through reduction and subsequent functionalization. mdpi.com

Advanced Spectroscopic Techniques for Fine Structural Characterization and Dynamic Processes

While standard techniques like NMR and mass spectrometry are essential for routine characterization, advanced spectroscopic methods will be crucial for a deeper understanding of the structural and dynamic properties of this compound and its derivatives.

Future characterization efforts should include:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be vital for unambiguous assignment of proton and carbon signals, especially in more complex derivatives.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecule's three-dimensional structure, conformation, and intermolecular interactions in the solid state, similar to analyses performed on other halogenated benzaldehydes. researchgate.netresearchgate.net

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental data can aid in the interpretation of complex vibrational (FT-IR, Raman) spectra and predict NMR chemical shifts with high accuracy. nih.gov

Table 2: Advanced Spectroscopic and Analytical Techniques

| Technique | Information Gained | Research Application |

|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, and intermolecular packing. researchgate.net | Unambiguous structural confirmation and understanding of solid-state properties. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of atoms, confirmation of connectivity. | Structural elucidation of complex derivatives generated from the core scaffold. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. researchgate.net | Investigating packing forces and their influence on material properties. |

| FT-IR & FT-Raman Spectroscopy | Vibrational modes of functional groups. nih.gov | Confirming functional groups and comparing experimental spectra with DFT-calculated spectra. |

Integrated Computational-Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery process. For this compound, this integrated approach can guide the synthesis of new derivatives with targeted properties.

Density Functional Theory (DFT): DFT calculations can be used to predict molecular properties such as electronic structure, HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and reactivity. nih.gov This information can help rationalize observed biological activities and guide the design of new derivatives.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogs within the target's active site. nih.gov This allows for the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, enabling the prediction of the activity of yet-unsynthesized compounds.

Expanding the Scope of Biological Applications and Deeper Target Identification

Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Halogenated benzofurans, in particular, have shown significant cytotoxic activity against various cancer cell lines. nih.gov

Future research should focus on:

Broad Biological Screening: The parent compound and its derivatives should be screened against a diverse panel of biological targets, including cancer cell lines, bacteria, fungi, and key enzymes. Related benzofuran structures have shown promise as inhibitors of lysine (B10760008) acetyltransferases (KAT6A/B) and alkaline phosphatases. nih.govnih.gov

Target Identification and Mechanism of Action: For any identified bioactive derivatives, subsequent studies must focus on identifying the specific molecular target and elucidating the mechanism of action. This could involve techniques like thermal shift assays, affinity chromatography, and genetic sequencing.

SAR-Guided Optimization: Once a lead compound and its target are identified, the SAR data generated from the combinatorial libraries can be used to optimize potency, selectivity, and pharmacokinetic properties.

Investigation of Material Science Applications for Halogenated Benzofurans

Beyond pharmaceuticals, the unique electronic properties of the benzofuran ring system make it an attractive scaffold for materials science. numberanalytics.com The presence of halogen atoms can further modulate these properties, opening up new avenues for research.

Emerging areas for investigation include:

Organic Electronics: The conjugated π-system of the benzofuran core, modified by the electronic effects of the bromine and fluorine atoms, could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Energy Storage: Benzofuran derivatives are being explored as materials for energy storage applications like batteries and supercapacitors. numberanalytics.com The specific electrochemical properties of this compound could be investigated for such purposes.

Catalysis: Benzofuran-based compounds are being studied as catalysts for various chemical reactions. numberanalytics.com The electron-deficient nature of this molecule might make it a useful ligand or precursor for novel catalytic systems.

Q & A

Q. What analytical techniques are recommended for purity assessment of 2-Bromo-6-fluorobenzofuran-3(2H)-one?

High-performance liquid chromatography (HPLC) is the primary method, with purity thresholds typically >95.0% (as seen in brominated fluorobenzene derivatives). Complementary techniques include gas chromatography (GC) for volatile analogs and nuclear magnetic resonance (NMR) for structural validation. Purity standards align with protocols for bromo-fluoro aromatic intermediates .

Q. What safety protocols should be followed when handling brominated benzofuranones?

Adhere to Globally Harmonized System (GHS) guidelines, including using personal protective equipment (PPE), proper ventilation, and storage at controlled temperatures (e.g., 0°C–6°C for boronic acid analogs). Safety data sheets for structurally related compounds emphasize avoiding inhalation and skin contact .

Q. How can synthetic routes introduce bromine and fluorine substituents on benzofuranone scaffolds?

Electrophilic bromination (e.g., using Br₂ or N-bromosuccinimide) and fluorination via halogen exchange (e.g., Balz-Schiemann reaction) are effective. Directing groups (e.g., –COOH or –CN) can enhance regioselectivity, as demonstrated in bromo-fluorobenzoic acid synthesis .

Advanced Research Questions

Q. How can crystallographic data discrepancies in bromo-fluorobenzofuranone derivatives be resolved?

Apply graph set analysis to hydrogen bonding networks, mapping donor-acceptor distances and angles. Studies on molecular crystals highlight the importance of directional hydrogen bonds in resolving structural ambiguities .

Q. What strategies optimize regioselectivity in bromo-fluorobenzofuranone synthesis?

Use meta-directing groups (e.g., –NO₂) or steric hindrance to control substitution patterns. Low-temperature conditions (<0°C) improve selectivity, as seen in fluorination of bromophenylacetic acid derivatives .

Q. How do substituent positions influence hydrogen bonding in bromo-fluorobenzofuranone crystals?

Fluorine’s electronegativity and bromine’s polarizability create distinct hydrogen bond motifs. Computational modeling (e.g., density functional theory) predicts intermolecular interactions, validated by X-ray crystallography of analogous compounds .

Q. What methodologies address contradictions in reactivity data for bromo-fluorobenzofuranones?

Systematic replication under controlled conditions (temperature, solvent, catalyst) is critical. Cross-validate results using multiple characterization techniques (e.g., NMR, HPLC, mass spectrometry), as recommended in data reliability frameworks .

Methodological Considerations

Q. How can computational chemistry predict bromo-fluorobenzofuranone reactivity in cross-coupling reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attack. This approach is validated by studies on Suzuki-Miyaura reactions using fluorophenylboronic acids .

Q. What spectroscopic methods are essential for characterizing bromo-fluorobenzofuranones?

Combine ¹H/¹³C NMR for substituent positioning, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Protocols for related compounds emphasize solvent selection (e.g., CDCl₃ for NMR) to avoid signal overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products